An In-Depth Technical Guide to L-leucyl-L-leucine: Core Chemical and Physical Properties
An In-Depth Technical Guide to L-leucyl-L-leucine: Core Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-leucyl-L-leucine is a dipeptide composed of two L-leucine amino acid residues joined by a peptide bond. As a fundamental building block of proteins and a product of protein metabolism, this dipeptide is of significant interest in various fields of biochemical and pharmaceutical research. Its hydrophobic nature, conferred by the isobutyl side chains of the leucine (B10760876) residues, influences its physical and chemical behavior. This technical guide provides a comprehensive overview of the core chemical and physical properties of L-leucyl-L-leucine, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in cellular signaling pathways.
Core Chemical and Physical Properties
The fundamental chemical and physical properties of L-leucyl-L-leucine are summarized below. It is important to distinguish these properties from those of its constituent amino acid, L-leucine, as the formation of the peptide bond significantly alters the molecule's characteristics.
Table 1: Chemical and Physical Properties of L-leucyl-L-leucine
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid | [1] |
| Synonyms | Leu-Leu, L-Leucylleucine | [1][2] |
| CAS Number | 3303-31-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₄N₂O₃ | [1][2][3] |
| Molecular Weight | 244.33 g/mol | [1][2][5] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Generally insoluble in water; soluble in organic solvents. Soluble in H₂O at 16.28 mg/mL with sonication and pH adjustment to 10 with 1 M NaOH. Slightly soluble or insoluble in DMSO. | [3][6] |
| logP (Predicted) | -0.87 to -1.5 | [1][5] |
| Specific Optical Rotation | Data not available |
Experimental Protocols
Synthesis of L-leucyl-L-leucine
The synthesis of dipeptides like L-leucyl-L-leucine can be achieved through both chemical and enzymatic methods. Chemical synthesis, typically performed via solution-phase or solid-phase peptide synthesis (SPPS), offers high yields and scalability.[7][8][9][10] Enzymatic synthesis provides a milder and more stereospecific alternative.[11][12][13]
1. Generalized Chemical Synthesis Protocol (Solution-Phase)
This protocol outlines a general approach for the synthesis of a dipeptide.
-
Step 1: Protection of Amino Acids:
-
Protect the amino group of the N-terminal L-leucine with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc).
-
Protect the carboxyl group of the C-terminal L-leucine as an ester (e.g., methyl or benzyl (B1604629) ester).
-
-
Step 2: Activation of the N-terminal Amino Acid:
-
Activate the carboxyl group of the N-protected L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This forms a reactive intermediate.
-
-
Step 3: Coupling Reaction:
-
React the activated N-protected L-leucine with the C-protected L-leucine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide). The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
-
Step 4: Deprotection:
-
Remove the protecting groups from the resulting dipeptide. The specific deprotection conditions depend on the protecting groups used (e.g., acidolysis for Boc and benzyl esters, or hydrogenolysis for benzyl esters).
-
-
Step 5: Purification:
-
Purify the crude L-leucyl-L-leucine using techniques such as recrystallization or chromatography.
-
2. Generalized Enzymatic Synthesis Protocol
This protocol describes a general enzymatic approach.
-
Step 1: Substrate Preparation:
-
Prepare a solution containing an N-terminally unprotected L-leucine ester (acyl donor) and a C-terminally unprotected L-leucine amide or amino acid (nucleophile).
-
-
Step 2: Enzyme Selection:
-
Select a suitable protease with synthetic activity, such as thermolysin or papain, which can catalyze peptide bond formation under specific conditions.
-
-
Step 3: Enzymatic Reaction:
-
Incubate the substrates with the enzyme in a suitable buffer system at a controlled pH and temperature. The reaction equilibrium can be shifted towards synthesis by using high substrate concentrations or by precipitating the product.
-
-
Step 4: Reaction Termination and Product Isolation:
-
Terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Isolate and purify the L-leucyl-L-leucine from the reaction mixture using chromatographic techniques.
-
Purification of L-leucyl-L-leucine
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[14][15][16][17]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of increasing organic solvent (typically acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v), is employed.
-
Elution: The dipeptide is loaded onto the column in a low concentration of organic solvent. The concentration of the organic solvent is gradually increased to elute the peptide. Less polar impurities will elute at higher organic solvent concentrations.
-
Detection: The elution of the peptide is monitored by UV absorbance, typically at 210-220 nm.
-
Fraction Collection and Lyophilization: Fractions containing the pure peptide are collected, pooled, and then lyophilized to obtain the final product as a powder.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying L-leucyl-L-leucine.[18][19][20][21]
-
Method: A reversed-phase method similar to the purification protocol can be used for analytical purposes, often with a faster gradient.
-
Derivatization: For enhanced detection sensitivity, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Dansyl chloride can be employed.[18]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of dipeptides.[22][23][24][25]
-
1D ¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
-
2D NMR (e.g., COSY, TOCSY): Helps in assigning specific proton signals and confirming the connectivity of the amino acid residues.
3. Mass Spectrometry (MS)
MS is used to determine the molecular weight and sequence of the dipeptide.[26][27][28][29][30]
-
Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.
-
Tandem MS (MS/MS): Fragmentation of the parent ion provides information about the amino acid sequence.
Signaling Pathways and Biological Relevance
While direct studies on the signaling effects of L-leucyl-L-leucine are limited, it is widely accepted that di- and tripeptides are rapidly hydrolyzed into their constituent amino acids in the body. Therefore, the biological effects of L-leucyl-L-leucine are likely mediated by the resulting L-leucine.
L-leucine is a well-established activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[[“]][[“]][33][34][35][36]
Proposed Mechanism of Action:
Caption: Proposed mTORC1 signaling pathway activation by L-leucyl-L-leucine.
This diagram illustrates the proposed mechanism where extracellular L-leucyl-L-leucine is hydrolyzed to L-leucine, which then enters the cell and activates the mTORC1 pathway. Activated mTORC1 phosphorylates its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to the promotion of protein synthesis and subsequent cell growth.
Conclusion
L-leucyl-L-leucine, as a simple dipeptide, serves as a valuable model for studying peptide chemistry and biochemistry. This guide has provided a consolidated overview of its known chemical and physical properties, generalized yet detailed protocols for its synthesis, purification, and analysis, and a plausible mechanism for its biological activity through the mTORC1 signaling pathway. Further research is warranted to determine the specific experimental values for some of its physical properties and to explore any direct biological effects of the dipeptide before its hydrolysis. This information is crucial for researchers and professionals in drug development who may utilize this or similar dipeptides in their work.
References
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